6,7-Dimethyl-2H-1-benzopyran-2-one
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Overview
Description
6,7-Dimethyl-2H-1-benzopyran-2-one, also known as 6,7-dimethylcoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-2H-1-benzopyran-2-one can be synthesized through several methods. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization to form the coumarin ring . Another method involves the reaction of 1,1-diethoxy-3-methyl-2-butene with 4-cyanophenol in the presence of pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Substitution: Substitution reactions often use halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
6,7-Dimethyl-2H-1-benzopyran-2-one has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as protein kinase C, leading to altered cellular signaling and reduced cell proliferation . Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
6,7-Dimethyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one: The presence of a methoxy group at the 4-position can significantly alter its pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-5-9-3-4-11(12)13-10(9)6-8(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOOKRIGSUIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507780 |
Source
|
Record name | 6,7-Dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-42-9 |
Source
|
Record name | 6,7-Dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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